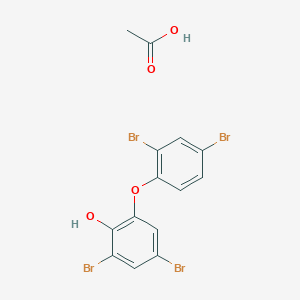
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol is a complex organic compound that features both acetic acid and phenol functional groups, with multiple bromine atoms attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The process begins with the bromination of phenol to produce 2,4-dibromophenol. This intermediate is then reacted with 2,4-dibromophenoxy to form the final compound. The reaction conditions often require the presence of a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like chloroform or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can produce various substituted phenols .
Applications De Recherche Scientifique
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromophenol: A simpler brominated phenol with similar reactivity but fewer bromine atoms.
4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol: A closely related compound with a similar structure and properties
Uniqueness
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol is unique due to its combination of acetic acid and phenol functional groups, along with multiple bromine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
80246-32-8 |
|---|---|
Formule moléculaire |
C14H10Br4O4 |
Poids moléculaire |
561.8 g/mol |
Nom IUPAC |
acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2.C2H4O2/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17;1-2(3)4/h1-5,17H;1H3,(H,3,4) |
Clé InChI |
BDRCAZNRNXNVLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


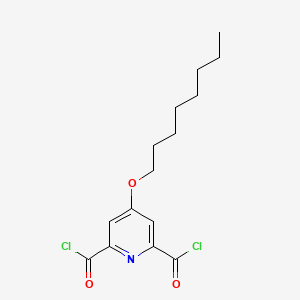
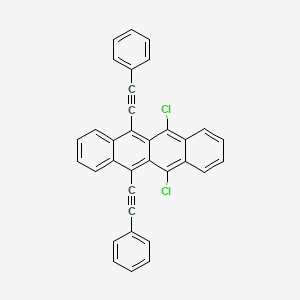
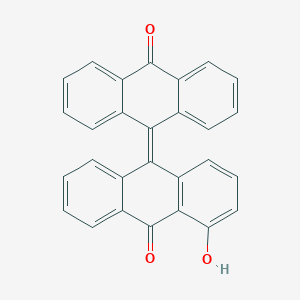
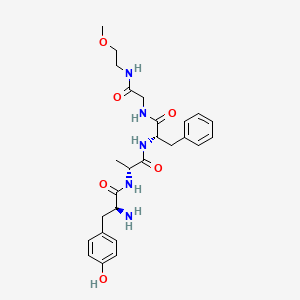
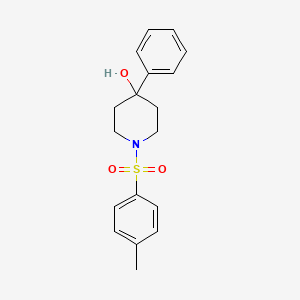
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
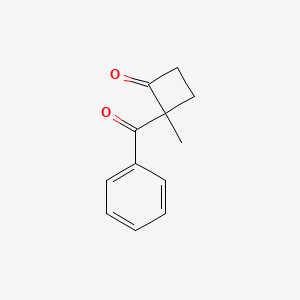
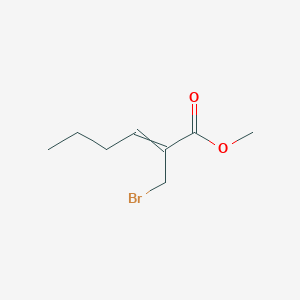
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
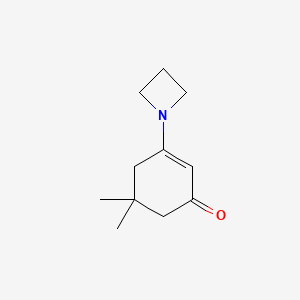
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
